molecular formula C7H5Cl2I B115885 1,2-Dichloro-4-(iodomethyl)benzene CAS No. 142523-67-9

1,2-Dichloro-4-(iodomethyl)benzene

Cat. No. B115885
CAS RN: 142523-67-9
M. Wt: 286.92 g/mol
InChI Key: ADWOWXDEIUANIT-UHFFFAOYSA-N
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Description

“1,2-Dichloro-4-(iodomethyl)benzene” is a chemical compound with the molecular formula C7H5Cl2I . It is a derivative of benzene, consisting of two chlorine atoms and one iodomethyl group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “1,2-Dichloro-4-(iodomethyl)benzene” consists of a benzene ring with two chlorine atoms and one iodomethyl group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.

Scientific Research Applications

Organic Synthesis

1,2-Dichloro-4-(iodomethyl)benzene: is a versatile reagent in organic synthesis. It’s used to introduce iodomethyl groups into organic molecules, which can serve as a pivotal step in synthesizing complex chemical structures. This compound can participate in various reactions, including Suzuki coupling , which forms biaryl compounds crucial in pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this halogenated compound is valuable for constructing pharmacophores. It can be used to synthesize molecules with potential therapeutic effects. Its ability to undergo further functionalization makes it a candidate for creating novel drug molecules, especially in the development of anti-cancer and anti-inflammatory agents .

Material Science

The iodo and dichloro substituents of 1,2-Dichloro-4-(iodomethyl)benzene make it a useful precursor in the synthesis of advanced materials. It can be used to modify the surface properties of polymers or create organic semiconductors with specific electronic characteristics .

Catalysis

This compound finds applications in catalysis, particularly in the preparation of catalysts that require a benzyl-iodide moiety. These catalysts can accelerate reactions such as oxidative additions, which are fundamental in the synthesis of complex organic compounds .

Analytical Chemistry

1,2-Dichloro-4-(iodomethyl)benzene: can be used as a standard or reference material in analytical chemistry. Its distinct molecular structure allows for its use in calibrating instruments like NMR or mass spectrometers, which are essential for identifying and quantifying chemical substances .

Environmental Science

In environmental science, researchers can use this compound to study the behavior of halogenated aromatics in the environment. It can serve as a model compound to understand the degradation pathways and persistence of similar pollutants .

Nanotechnology

The iodomethyl group in 1,2-Dichloro-4-(iodomethyl)benzene can be employed to create nanostructures. It can act as a building block for designing molecular nanowires or other nano-sized materials with unique electrical properties .

Photovoltaic Research

Lastly, this compound’s unique structure is beneficial in photovoltaic research. It can be incorporated into organic photovoltaic cells to improve their efficiency and stability. The halogen atoms may enhance the charge-transfer processes, which are crucial for converting light into electricity .

Mechanism of Action

The mechanism of action for reactions involving “1,2-Dichloro-4-(iodomethyl)benzene” is likely to involve electrophilic aromatic substitution, similar to other benzene derivatives .

Safety and Hazards

While specific safety and hazard information for “1,2-Dichloro-4-(iodomethyl)benzene” is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation .

properties

IUPAC Name

1,2-dichloro-4-(iodomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWOWXDEIUANIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CI)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376670
Record name 1,2-dichloro-4-(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-(iodomethyl)benzene

CAS RN

142523-67-9
Record name 1,2-dichloro-4-(iodomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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